Absence of Direct Target Engagement Data Precludes Quantified Selectivity Comparisons with 4-Phenylimidazole
No peer-reviewed studies have reported IC50, Ki, Kd, or EC50 values for 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine against any biological target. In contrast, the structurally related analog 4-phenylimidazole (4-PI) has been extensively characterized, demonstrating IC50 values of 0.49 μM, 8.4 μM, and 0.26 μM for CYP2B4, CYP2B5, and CYP2B1, respectively, with 17- to 32-fold selectivity for CYP2B4 over CYP2B5 [1]. Without analogous quantitative data for the target compound, no differentiation claim can be substantiated.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | 4-Phenylimidazole: CYP2B4 IC50 = 0.49 μM; CYP2B5 IC50 = 8.4 μM; CYP2B1 IC50 = 0.26 μM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Reversible inhibition of rabbit CYP2B4/CYP2B5 and rat CYP2B1 using androstenedione as substrate |
Why This Matters
Without baseline IC50 values, researchers cannot determine whether the allyl substitution at N1 enhances, diminishes, or leaves unchanged the CYP inhibition profile relative to 4-PI.
- [1] Spatzenegger M, Wang Q, He YQ, Wester MR, Johnson EF, Halpert JR. Amino acid residues critical for differential inhibition of CYP2B4, CYP2B5, and CYP2B1 by phenylimidazoles. Mol Pharmacol. 2001;59(3):475-484. IC50 values reported in Table 1. View Source
